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Compound Focus: Oxime V

CAS No.: 59691-20-2

Cat. No.: S633908

Quantitative Data on Oxime V

Parameter Value Details / Context

Sweetening ~450 times sweeter Based on a comparison to a 2% sucrose solution [1].
Potency than sucrose

Natural Source Newly identified Previously only known as a synthetic compound; first
Status reported as a natural product from citrus [1].
Synthetic Origin Reported in 1976 First created as a synthetic analog to the sweetener

perillartine [1].

Experimental Context and Protocols

The quantitative data originates from a metabolomics-based screening study. Here is an overview of the

methodological approach:

¢ Research Objective: To efficiently identify natural sweeteners and sweetness-enhancing compounds
in citrus cultivars [1].
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e Sample Material: The study screened 11 unique citrus cultivars, including grapefruit hybrids, sweet
oranges, and mandarins, from the University of Florida's breeding program [1].

¢ |dentification Technique: Researchers used liquid chromatography coupled with high-resolution
mass spectrometry (LC-HRMS) to analyze the chemical makeup. Taste-modulating compounds were
identified by correlating chemical data with sensory evaluation (taste) through a multivariate data
analysis approach [1].

e Outcome: This method successfully identified eight sweeteners or sweetness-enhancing
compounds, with Oxime V being a key finding. The study demonstrates that this screening strategy
can be applied to other natural resources to discover taste modulators [1].

Research Workflow for Natural Sweetener Discovery

The following diagram illustrates the experimental workflow from the cited study, which you can adapt for

similar research:
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(Select Plant Cultivars)

Click to download full resolution via product page

Workflow for identifying sweeteners from natural sources.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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